molecular formula C14H29O5P B14762054 Ethyl 2-dibutoxyphosphorylbutanoate

Ethyl 2-dibutoxyphosphorylbutanoate

Cat. No.: B14762054
M. Wt: 308.35 g/mol
InChI Key: CRKAPAAMVPOCIQ-UHFFFAOYSA-N
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Description

Dibutyl [1-(ethoxycarbonyl)propyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a propyl chain with an ethoxycarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibutyl [1-(ethoxycarbonyl)propyl]phosphonate typically involves the reaction of dibutyl phosphite with an appropriate alkyl halide under controlled conditions. One common method is the Arbuzov reaction, where dibutyl phosphite reacts with ethyl 3-bromopropionate in the presence of a base to yield the desired product. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane .

Industrial Production Methods: Industrial production of dibutyl [1-(ethoxycarbonyl)propyl]phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Dibutyl [1-(ethoxycarbonyl)propyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

Dibutyl [1-(ethoxycarbonyl)propyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other phosphorus-containing compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.

    Medicine: Explored for its role in the synthesis of biologically active molecules, including potential therapeutic agents.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dibutyl [1-(ethoxycarbonyl)propyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a competitive inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The phosphonate group is particularly effective in forming stable complexes with metal ions, which can be exploited in various catalytic and inhibitory processes .

Comparison with Similar Compounds

  • Dibutyl phosphite
  • Ethyl 3-bromopropionate
  • Phosphonic acid derivatives

Comparison: Dibutyl [1-(ethoxycarbonyl)propyl]phosphonate is unique due to its specific structural features, such as the ethoxycarbonyl group and the propyl chain. These features confer distinct reactivity and stability compared to other phosphonates. For example, the presence of the ethoxycarbonyl group enhances its solubility in organic solvents and its ability to participate in esterification reactions .

Properties

Molecular Formula

C14H29O5P

Molecular Weight

308.35 g/mol

IUPAC Name

ethyl 2-dibutoxyphosphorylbutanoate

InChI

InChI=1S/C14H29O5P/c1-5-9-11-18-20(16,19-12-10-6-2)13(7-3)14(15)17-8-4/h13H,5-12H2,1-4H3

InChI Key

CRKAPAAMVPOCIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(CC)C(=O)OCC)OCCCC

Origin of Product

United States

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